molecular formula C10H13NO2 B8404484 4-Hydroxybutyl 3-pyridyl ketone

4-Hydroxybutyl 3-pyridyl ketone

Cat. No. B8404484
M. Wt: 179.22 g/mol
InChI Key: LOIVMCABKSKMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780636

Procedure details

A stirred solution of potassium tert-butoxide (83.55 g) in tetrahydrofuran (500 ml) under nitrogen at room temperature is treated with a solution of methyl nicotinate (68.5 g) and delta-valerolactone (75.0 g) in tetrahydrofuran (125 ml), continuously during 1 hour, maintaining the temperature between 22° C. and 32° C. The mixture is stirred for 2 hours and is then treated with water (750ml). The resulting mixture is washed with xylene (125 ml) and the aqueous layer is then treated with concentrated hydrochloric acid (400 ml) during a period of 15 minutes, maintaining the temperature between 23° C. and 44° C. The solution is stirred for 90 minutes and then the solution is washed with dichloromethane (250 ml). The aqueous layer is basified to pH8-pH9 by treatment with aqueous sodium hydroxide solution (specific gravity 1.3;480 ml) and then it is washed with xylene* (125 ml) and extracted with dichloromethane (3×250 ml). The combined dichloromethane extracts are dried over magnesium sulphate and the solvent is removed by evaporation under reduced pressure, to give 4-hydroxybutyl 3-pyridyl ketone (49.1 g), in the form of a yellow oil which crystallises to form a pale brown solid, m.p. 36°-38° C. [NMR (CDCl3): 1.7(m,2H), 1.9(m,2H), 3.1(t,2H),3.7(t,2H),7.4(m,1H),8.2(dt,1H),8.8(m,1H), 9.2(m,1H)].
Quantity
83.55 g
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:15]C)(=O)[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][CH:9]=1.C1(=O)[O:22][CH2:21][CH2:20][CH2:19][CH2:18]1.O>O1CCCC1>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:7]([CH2:18][CH2:19][CH2:20][CH2:21][OH:22])=[O:15])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
83.55 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
68.5 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OC
Name
Quantity
75 g
Type
reactant
Smiles
C1(CCCCO1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 22° C. and 32° C
WASH
Type
WASH
Details
The resulting mixture is washed with xylene (125 ml)
ADDITION
Type
ADDITION
Details
the aqueous layer is then treated with concentrated hydrochloric acid (400 ml) during a period of 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 23° C. and 44° C
STIRRING
Type
STIRRING
Details
The solution is stirred for 90 minutes
Duration
90 min
WASH
Type
WASH
Details
the solution is washed with dichloromethane (250 ml)
WASH
Type
WASH
Details
it is washed with xylene* (125 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 49.1 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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